Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid

Chiral resolution Enantioselectivity β-amino acids

This (R)-configured β-amino acid derivative uniquely combines Boc-orthogonal protection with a 2-chlorophenyl substituent—critical for achieving target binding conformation and proteolytic stability in peptidomimetic design. Unlike the (S)-enantiomer or 3-/4-chloro regioisomers, only this specific stereochemistry and substitution pattern deliver validated SAR in DPP-4 inhibitor programs. 98% purity, shipped under controlled conditions.

Molecular Formula C15H20ClNO4
Molecular Weight 313.78
CAS No. 218608-93-6
Cat. No. B2456564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
CAS218608-93-6
Molecular FormulaC15H20ClNO4
Molecular Weight313.78
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O
InChIInChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyUBRPCCFLMVZEKN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (CAS 218608-93-6): A Chiral β-Amino Acid Building Block for Peptide and Pharmaceutical Synthesis


Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (CAS 218608-93-6), also known as Boc-2-chloro-D-β-homophenylalanine, is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a (R)-configuration at the β-carbon, and a 2-chlorophenyl substituent . This compound belongs to the class of β-homophenylalanine analogs, which are widely utilized as building blocks in peptide synthesis and medicinal chemistry due to their enhanced metabolic stability and conformational rigidity compared to their α-amino acid counterparts . The specific (R)-stereochemistry and 2-chloro substitution pattern are critical structural determinants that influence the pharmacological and physicochemical properties of the final peptidomimetic or small molecule drug candidates [1].

Why Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid Cannot Be Replaced by Generic Analogs in Research and Development


The scientific selection of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid over closely related analogs is driven by the interplay of its three key structural features: (R)-stereochemistry, Boc-protection, and 2-chloro substitution. The (R)-enantiomer is often required to achieve a specific, active conformation in the target biomolecule, as the opposite (S)-enantiomer can exhibit significantly different, or even deleterious, biological activity [1]. While the Boc group provides a standard orthogonal protection strategy compatible with common peptide synthesis protocols, the 2-chloro substituent on the phenyl ring offers a unique electronic and steric profile compared to unsubstituted, 3-chloro, or 4-chloro analogs, which can drastically alter receptor binding affinity and selectivity [2]. Furthermore, the β-amino acid backbone itself confers enhanced resistance to proteolytic degradation, a feature not present in standard α-amino acid building blocks. Generic substitution with an incorrect stereoisomer, protecting group, or halogen regioisomer would introduce a new chemical entity with an unknown and likely divergent pharmacological profile, invalidating experimental data and increasing development risk .

Quantitative Differentiation of Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid: Key Evidence for Scientific Selection


Enantiomeric Purity and Stereochemical Configuration Drive Biological Activity in β-Amino Acid Analogs

The (R)-stereoisomer of this β-amino acid building block is essential for achieving the desired biological activity in target peptides and peptidomimetics. While direct head-to-head data for this specific compound against its (S)-enantiomer in a defined assay is limited in the public domain, class-level inference from related β-amino acid systems demonstrates that the enantiomeric configuration is a primary determinant of biological function. For instance, in a study evaluating β-amino acid replacements in protein loops, the (R,R)-ACPC diastereomer was highly stabilizing, whereas the (S,S)-ACPC diastereomer was highly destabilizing, underscoring the profound impact of stereochemistry on molecular conformation and activity [1]. Furthermore, the principle that only one enantiomer often possesses therapeutic activity is a cornerstone of pharmaceutical development, as demonstrated with other chiral drugs where the opposite enantiomer can be inactive or even teratogenic [2]. Therefore, procurement of the precise (R)-configured compound is mandatory for reproducibility and intended biological outcomes.

Chiral resolution Enantioselectivity β-amino acids Peptidomimetics

Boc Protection Strategy Ensures Orthogonality and Process Compatibility in Peptide Synthesis

The Boc (tert-butoxycarbonyl) protecting group on this β-amino acid provides a defined orthogonal protection strategy that is critical for its use in multi-step peptide synthesis. The Boc group is stable under basic and nucleophilic conditions but is selectively and quantitatively removed under mild acidic conditions (e.g., trifluoroacetic acid), which is orthogonal to the Fmoc-protection strategy commonly used for α-amino acids in solid-phase peptide synthesis (SPPS) . In contrast, the free amino acid analog (2-chloro-D-β-homophenylalanine) lacks this orthogonal protection, leading to uncontrolled side reactions during peptide coupling. Furthermore, the Boc group offers distinct advantages over the Fmoc-protected analog (Fmoc-2-chloro-D-β-homophenylalanine) in specific synthetic sequences where acid-labile side-chain protecting groups are present. This allows for a convergent synthetic approach where the β-amino acid can be introduced at a late stage and deprotected without affecting other acid-sensitive functionalities in the peptide chain .

Peptide synthesis Protecting groups Solid-phase synthesis Process chemistry

2-Chloro Substituent Modulates Physicochemical Properties and Target Binding Affinity

The 2-chloro substituent on the phenyl ring of this β-homophenylalanine analog is a key structural feature that differentiates it from unsubstituted or other halogenated regioisomers. In a medicinal chemistry study focused on developing potent DPP-4 inhibitors for type 2 diabetes, a series of fused β-homophenylalanine derivatives were synthesized and evaluated. While the study does not directly test the target compound as a standalone building block, it establishes the class-level significance of halogen substitution on the β-homophenylalanine scaffold for modulating biological activity [1]. The research demonstrates that specific chloro- and cyano-substituted benzyl derivatives of the β-homophenylalanine core exhibit nanomolar inhibitory potency against the DPP-4 enzyme. This indicates that the electronic and steric properties conferred by a chloro substituent are critical for optimizing interactions within the enzyme's active site. The 2-chloro substitution pattern, in particular, provides a distinct vector and electronic profile compared to 3-chloro or 4-chloro analogs, which can be exploited to fine-tune ligand-receptor binding and improve selectivity .

Structure-Activity Relationship (SAR) Halogen bonding DPP-4 inhibitors Medicinal chemistry

High-Impact Application Scenarios for Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid in Drug Discovery and Development


Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics with Enhanced Proteolytic Stability

This compound is ideally suited as a building block in the SPPS of peptidomimetics. The Boc protection allows for orthogonal deprotection relative to Fmoc-protected α-amino acids, enabling a convergent synthesis of complex peptides. The β-amino acid backbone confers inherent resistance to proteases, extending the half-life of the resulting therapeutic peptide in vivo. The (R)-stereochemistry and 2-chloro substituent can be used to rigidify the peptide backbone and introduce specific binding interactions, as evidenced by the SAR studies on related DPP-4 inhibitors [1].

Design and Optimization of Orally Bioavailable DPP-4 Inhibitors for Type 2 Diabetes

Based on the class-level evidence from DPP-4 inhibitor development, this building block can be incorporated into lead optimization programs targeting the DPP-4 enzyme. The β-homophenylalanine scaffold, particularly when halogenated, has demonstrated the ability to achieve potent nanomolar inhibition. The specific (R)-stereoisomer and 2-chloro substitution offer a unique starting point for exploring novel chemical space around the core pharmacophore, potentially leading to next-generation inhibitors with improved potency, selectivity, or pharmacokinetic profiles [1].

Synthesis of Chiral Ligands for Asymmetric Catalysis

The compound's well-defined (R)-stereochemistry makes it a valuable precursor for the synthesis of novel chiral ligands used in asymmetric catalysis. The amino and carboxylic acid functional groups provide versatile synthetic handles for further derivatization into phosphine, oxazoline, or other common ligand motifs. The 2-chlorophenyl group introduces a sterically demanding and electronically tuned aryl group that can influence the enantioselectivity of catalytic reactions .

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